Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of significant interest in the field of organic chemistry. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is primarily used in research settings, particularly in the study of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline
Chemical Reactions Analysis
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The unique bicyclic structure makes it a valuable building block for the synthesis of potential therapeutic agents.
Neuroprotective Drug Development: Compounds with similar structures have shown potential as neuroprotective agents, indicating possible applications in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar compounds include:
Methyl (1S,3S,5S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Methyl 2-(methoxycarbonyl)-2-(methylamino)bicyclo[2.1.1]hexane-5-carboxylate: This compound has a different bicyclic structure but shares similar applications in medicinal chemistry and neuroprotective drug development.
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride stands out due to its unique structure and the specific research applications it supports.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8-3-5(7(10)11-2)9-6(8)4-8;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6-,8+;/m0./s1 |
InChI Key |
MKSITYOYROGDRD-RVFBJDCBSA-N |
Isomeric SMILES |
C[C@]12C[C@H](N[C@H]1C2)C(=O)OC.Cl |
Canonical SMILES |
CC12CC(NC1C2)C(=O)OC.Cl |
Origin of Product |
United States |
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